The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a heterocyclic organic compound characterized by its unique structure, which incorporates an oxazole ring, a thiophene moiety, and a pyrazole derivative. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound can be classified as an oxazole, pyrazole, and thiophene derivative. Its molecular formula is , with a molecular weight of approximately 346.4 g/mol. The systematic IUPAC name reflects its structural complexity and the presence of multiple functional groups that contribute to its chemical properties and reactivity .
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves several key steps:
The molecular structure of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide can be represented using various chemical notation systems:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide |
| InChI Key | GAOYKSGQRWNLCW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NO1)C)CC(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O |
The structure features a central oxazole ring linked to a pyrazole group via an ethylene bridge, which is further connected to an acetamide functional group .
The compound can participate in various chemical reactions:
The mechanism of action for 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide largely depends on its application in medicinal chemistry. It is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, which may lead to modulation of their activity through binding interactions. This could involve inhibition or activation pathways related to various biological processes .
The physical properties of this compound include:
Chemical properties include:
Relevant data includes stability under standard laboratory conditions and potential reactivity with various reagents used in organic synthesis .
The compound has several notable scientific applications:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: